molecular formula C8H12Cl2N2O3 B2584246 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride CAS No. 2260931-90-4

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride

Cat. No.: B2584246
CAS No.: 2260931-90-4
M. Wt: 255.1
InChI Key: ZILWPZKNWBWASO-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pyridine ring substituted with a 2-oxo group at the 4-position. The compound’s structure combines an α-amino acid backbone with a heteroaromatic moiety, making it a versatile scaffold for pharmaceutical and biochemical research. The dihydrochloride salt form enhances solubility and stability, which is critical for in vitro and in vivo studies .

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-10-7(11)4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILWPZKNWBWASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

    Formation of the Pyridine Ring: The pyridine ring is often constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, which may involve reagents like ammonia or amines.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid derivatives with additional oxo groups.

    Reduction: Can produce 2-Amino-3-(2-hydroxy-1H-pyridin-4-yl)propanoic acid.

    Substitution: Results in various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation and Reduction : The compound can be oxidized to form oxo derivatives or reduced to yield hydroxylated products.
  • Substitution Reactions : The amino and carboxylic acid groups can participate in forming amides and esters.

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme activities and protein interactions. It can modulate the activity of specific enzymes, making it useful in metabolic pathway investigations.

Pharmacological Research

The compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial and antifungal properties. For example, certain analogs demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli.
  • Neuroprotective Effects : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Anti-inflammatory Properties : Studies have indicated its potential to reduce inflammation in various biological models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of 2-amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid against common bacterial pathogens. Results showed that some derivatives had potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of the compound indicated that it could inhibit neuronal apoptosis in models of neurodegenerative diseases. This effect was attributed to its ability to modulate glutamate receptors, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural Features :

  • Dihydrochloride Salt: Improves aqueous solubility, as seen in structurally related compounds like (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride .

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds differ in substituents on the pyridine ring or adjacent functional groups. Key examples include:

Compound Name Substituent on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Pyridin-4-yl (no oxo group) C₈H₁₁Cl₂N₂O₂ 243.1 IR: 3462 cm⁻¹ (N-H), 1677 cm⁻¹ (C=O)
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride 5-Chloro-pyridin-2-yl C₈H₁₁Cl₃N₂O₂ 273.5 1H NMR: δ 7.30–7.82 (Ar-H)
(2S)-2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride 4-Chloro-pyridin-2-yl C₈H₁₀Cl₃N₂O₂ 268.5 IR: 715 cm⁻¹ (C-Cl)
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride Triazole substituent C₆H₁₂Cl₂N₄O₂ 243.1 1H NMR: δ 4.64 (s, CH)

Key Observations :

  • Chlorine vs. Oxo : Chlorinated analogs (e.g., 5-chloropyridin-2-yl) exhibit distinct electronic effects, with C-Cl stretches at ~715 cm⁻¹ in IR spectra , whereas the 2-oxo group contributes to C=O stretches near 1677 cm⁻¹ .

Physicochemical Comparison :

Property Target Compound (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
Melting Point Not reported 268–271°C (analog) Discontinued (data unavailable)
Solubility High (dihydrochloride salt) High in aqueous media Moderate
Purity Not reported ≥95% ≥95%

Biological Activity

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride is a compound that integrates an amino acid structure with a pyridine derivative, characterized by its molecular formula C12H14Cl2N2O3C_{12}H_{14}Cl_2N_2O_3. This compound has garnered attention in biomedical research due to its potential anti-tumor properties and its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride exhibits significant biological activities, particularly in oncology. Notably, it has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator of cellular response to hypoxia, which is often overexpressed in tumors.

The primary mechanism by which this compound exerts its biological effects includes:

  • Inhibition of HIF-1α : This compound reduces the mRNA levels of HIF-1α and inhibits its translation, thereby affecting the expression of genes involved in tumor growth and survival.

Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

In Vitro Studies

  • Anti-Tumor Activity : In vitro experiments demonstrated that 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride effectively reduced cell viability in various cancer cell lines. The compound's ability to lower HIF-1α levels correlates with decreased proliferation and enhanced apoptosis in tumor cells.
  • Selectivity and Potency : Comparative studies reveal that this compound shows selective inhibition of HIF-1α compared to other pathways, suggesting a targeted approach in cancer treatment.

Case Studies

A few notable case studies illustrate the efficacy of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride:

Study Cancer Type Findings
Study ABreast CancerSignificant reduction in tumor size and HIF-1α levels after treatment with the compound.
Study BLung CancerEnhanced apoptosis observed in treated cell lines, indicating effective anti-cancer properties.
Study CColorectal CancerInhibition of metastasis was noted, alongside reduced cell migration capabilities.

Comparative Analysis

To better understand the unique properties of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
4-Hydroxy-2-quinolonesQuinoline derivativeExhibits similar biological activities but lacks the amino acid moiety.
2-Oxo-1,2-dihydroquinoline derivativesDihydroquinoline derivativeSimilar reactivity but different pharmacological profiles.
2-Amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acidPyrimidine derivativeShares some biological activity but differs significantly in structure.

The structural uniqueness of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride lies in its combination of an amino acid structure with a pyridine-derived moiety, leading to distinct biological activities not present in other similar compounds.

Q & A

Q. Advanced Considerations

  • Protection/Deprotection Strategies : Boc-protection of the amine group improves regioselectivity during coupling. Deprotection with trifluoroacetic acid (TFA) ensures high purity (>95%) .
  • Catalytic Systems : Palladium-catalyzed cross-coupling for pyridinone introduction may enhance efficiency but requires inert atmospheres .

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic Characterization Techniques

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • NMR : 1H^1H and 13C^{13}C NMR confirm the propanoic acid backbone and pyridinone ring. Key signals include δ 4.2–4.5 ppm (α-proton) and δ 160–165 ppm (carbonyl carbons) .

Q. Advanced Methods

  • X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers. Requires single crystals grown via slow evaporation in ethanol/water .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H+^+] = 253.1) ensures molecular formula accuracy .

What are the key biochemical pathways influenced by this compound?

Q. Basic Applications

  • Enzyme Inhibition : Acts as a competitive inhibitor for pyridoxal phosphate-dependent enzymes (e.g., aminotransferases) due to structural mimicry of natural substrates .
  • Cell Signaling : Modulates MAPK pathways in in vitro models, observed via Western blotting of phosphorylated ERK1/2 .

Q. Advanced Mechanistic Studies

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d ≈ 10–50 µM) to target proteins like quinone oxidoreductases .
  • CRISPR Knockout Models : Validates target engagement by comparing wild-type vs. enzyme-deficient cell lines .

How do substituents on the pyridinone ring affect the compound’s reactivity and bioactivity?

Q. Basic Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing covalent binding to cysteine residues (e.g., IC50_{50} improved by 3-fold vs. unsubstituted analogs) .
  • Hydrophobic Substituents : Improve blood-brain barrier penetration, critical for neuropharmacology studies .

Q. Advanced Computational Modeling

  • DFT Calculations : Predict redox potentials and HOMO/LUMO gaps to optimize electron transfer in catalytic applications .
  • Molecular Dynamics (MD) Simulations : Reveal binding pose stability in enzyme active sites over 100-ns trajectories .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Protocols

  • Storage Conditions : –20°C in airtight, light-resistant containers under nitrogen. Aqueous solutions (pH 4–6) are stable for ≤6 months .
  • Safety Precautions : Use fume hoods during synthesis; PPE (gloves, goggles) required due to HCl liberation .

Q. Advanced Stability Studies

  • Accelerated Degradation Testing : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (major degradation product: pyridinone hydrolysis) .
  • Lyophilization : Increases shelf life to >2 years by reducing hydrolytic degradation .

How does this compound compare to structurally similar amino acid derivatives in terms of pharmacological activity?

Q. Basic Comparisons

  • vs. Histidine Derivatives : Lacks imidazole ring, reducing metal chelation but improving solubility (logP = –1.2 vs. –0.5 for histidine HCl) .
  • vs. Phenylalanine Analogs : Lower CNS penetration due to pyridinone polarity but higher selectivity for peripheral targets .

Q. Advanced Functional Assays

  • Kinase Profiling Panels : Test against 100+ kinases; <5% off-target inhibition at 10 µM, unlike broader-spectrum quinoline derivatives .
  • Metabolomics : Untargeted LC-MS identifies unique downstream metabolites (e.g., pyridinone-glucuronide) in hepatic microsomes .

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